molecular formula C17H15ClN2O2S2 B6420571 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 919933-52-1

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No.: B6420571
CAS No.: 919933-52-1
M. Wt: 378.9 g/mol
InChI Key: NKAOBOSOEHGNGC-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a benzenesulfonyl group, a chlorine atom, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction. The benzenesulfonyl group can be introduced via sulfonylation reactions, while the phenylethylamine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The chlorine atom and other substituents on the thiazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate, particularly in the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

  • 4-(benzenesulfonyl)-5-chloro-1,3-thiazole
  • 5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine
  • 4-(benzenesulfonyl)-1,3-thiazol-2-amine

Uniqueness

What sets 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine apart is the specific combination of substituents on the thiazole ring, which can confer unique chemical and biological properties

Properties

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-15-16(24(21,22)14-9-5-2-6-10-14)20-17(23-15)19-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAOBOSOEHGNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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